molecular formula C14H10N2O2S B2939907 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid CAS No. 477851-38-0

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid

Cat. No.: B2939907
CAS No.: 477851-38-0
M. Wt: 270.31
InChI Key: ZCAUISOUJUFPIO-LUAWRHEFSA-N
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Description

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is a multifunctional organic compound characterized by:

  • Benzenecarboxylic acid backbone: Provides acidity and hydrogen-bonding capacity.
  • Vinylamino linker: Connects the benzene ring to a cyano-thienyl group, enabling conjugation and π-orbital interactions.
  • Cyano group: Polar functional group influencing solubility and reactivity.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-thiophen-2-ylethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-8-11(13-2-1-7-19-13)9-16-12-5-3-10(4-6-12)14(17)18/h1-7,9,16H,(H,17,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUISOUJUFPIO-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CNC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C\NC2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid typically involves a multi-step process. One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile to form 2-cyano-2-(2-thienyl)vinylidenemalononitrile. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Compound Key Structural Features Key Differences
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid (Target) Benzenecarboxylic acid, cyano-thienyl-vinylamino group Reference compound for comparison.
3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid () Thiadiazolotriazine fused ring, propanoic acid chain Additional heterocyclic complexity; lacks benzenecarboxylic acid moiety.
4-Amino-2-chlorobenzoic acid () Chloro and amino substituents on benzene ring Simpler structure; lacks conjugated thienyl-cyano-vinyl system.
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid () Pyrimidine-thienyl hybrid, acetic acid side chain Pyrimidine instead of triazine/benzene; different acid group.

Physicochemical Properties

  • Solubility: The benzenecarboxylic acid group enhances water solubility compared to purely aromatic analogs (e.g., 4-Amino-2-chlorobenzoic acid, mp 210–215°C ).
  • Stability: The conjugated thienyl-cyano-vinyl system may reduce stability under UV light compared to simpler benzoic acids (e.g., highlights benzenecarboxylic acid stability in oxidizing soils) .

Environmental and Industrial Relevance

  • Environmental Persistence: Benzenecarboxylic acids are abundant in soils (), but the target’s thienyl-cyano substituents may increase recalcitrance compared to simpler derivatives .
  • Industrial Applications: Potential use in drug development or materials science, akin to thiadiazolotriazines () and pyrimidine hybrids () .

Biological Activity

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid, with the CAS number 477851-38-0, is a compound of interest due to its potential biological activities. This compound belongs to a class of molecules known as Schiff bases, which are characterized by the presence of an azomethine group. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula: C14H10N2O2S
  • Molar Mass: 270.31 g/mol
  • Structural Formula:
    C6H4 COOH  N CH C CN C CS C6H4\text{C}_6\text{H}_4\text{ COOH }\text{ N CH C CN C CS }\text{C}_6\text{H}_4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Schiff base derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:

  • Gram-positive Bacteria:
    • Minimum Inhibitory Concentration (MIC) values range from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis.
    • The mechanism involves inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .
  • Gram-negative Bacteria:
    • Compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa, with MIC values reported as low as 1.9 μg/mL .

Antifungal Activity

The compound's antifungal properties have also been explored:

  • It has demonstrated moderate activity against Candida species, with MIC values around 31.2 μg/mL , indicating potential use in treating fungal infections .

Case Studies and Research Findings

StudyFindings
Choi et al. (2024)Investigated the antibacterial activity of Schiff bases; found that similar compounds inhibited biofilm formation in MRSA and SE with MBIC values ranging from 31.1 to 248.8 μg/mL .
MDPI Research (2024)Reported that derivatives showed significant bactericidal activity with selectivity towards Gram-positive bacteria .
Patent Analysis (2007)Suggested potential applications in agricultural pest control due to insecticidal properties .

The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes such as protein synthesis and cell wall formation. The azomethine group plays a crucial role in these interactions, facilitating strong binding to active site residues in target proteins.

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